molecular formula C12H6Cl4O B1202043 2,3,4,5-Tetrachloro-4'-biphenylol CAS No. 67651-34-7

2,3,4,5-Tetrachloro-4'-biphenylol

Cat. No.: B1202043
CAS No.: 67651-34-7
M. Wt: 308.0 g/mol
InChI Key: RESKVBRHSNTJNG-UHFFFAOYSA-N
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Description

4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl is a member of the class of hydroxybiphenyls. It is a biphenyl-4-ol substituted by chloro groups at positions 2’, 3, 4’, and 5’ respectively . This compound is known for its significant role in environmental chemistry due to its persistence and potential biological effects.

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrachloro-4’-biphenylol is the α-fetoprotein (AFP), a major transport protein in rodent serum . AFP can bind and sequester estrogens, preventing them from entering target cells where they could otherwise induce estrogen receptor (ER)-mediated endocrine activity .

Mode of Action

2,3,4,5-Tetrachloro-4’-biphenylol interacts with AFP through hydrophobic interactions . It has been found to be one of the most potent binders of rat AFP . The binding of 2,3,4,5-Tetrachloro-4’-biphenylol to AFP prevents estrogens from interacting with their receptors, thereby inhibiting ER-mediated endocrine activity .

Biochemical Pathways

Its binding to afp can disrupt hormonal signaling pathways, potentially impacting various biological processes.

Pharmacokinetics

Due to its lipophilic nature, it can accumulate in fatty tissues. This property can impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 2,3,4,5-Tetrachloro-4’-biphenylol’s action primarily involve the disruption of endocrine activity. By binding to AFP and sequestering estrogens, it can prevent these hormones from exerting their normal effects on target cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrachloro-4’-biphenylol. For instance, its lipophilic nature allows it to persist in the environment and bioaccumulate in organisms. Furthermore, it can circulate between air, water, and soil, potentially affecting a wide range of organisms .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrachloro-4’-biphenylol plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound also binds to proteins like the aryl hydrocarbon receptor (AhR), influencing gene expression and cellular responses . These interactions are crucial for understanding the biochemical pathways and toxicological effects of 2,3,4,5-Tetrachloro-4’-biphenylol.

Cellular Effects

2,3,4,5-Tetrachloro-4’-biphenylol affects various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the AhR. This disruption can lead to altered gene expression and changes in cellular metabolism . Additionally, the compound can induce oxidative stress, affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of 2,3,4,5-Tetrachloro-4’-biphenylol involves its binding to the AhR, leading to the activation of downstream signaling pathways. This binding can result in the transcriptional activation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . The compound may also inhibit or activate other enzymes, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-Tetrachloro-4’-biphenylol can change over time. The compound’s stability and degradation are influenced by environmental conditions, such as temperature and pH. Long-term exposure to 2,3,4,5-Tetrachloro-4’-biphenylol has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 2,3,4,5-Tetrachloro-4’-biphenylol vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects, including liver damage and endocrine disruption . These studies help establish safe exposure levels and understand the compound’s toxicological profile.

Metabolic Pathways

2,3,4,5-Tetrachloro-4’-biphenylol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include hydroxylation and dechlorination reactions, which transform the compound into more water-soluble metabolites for excretion . The interactions with these enzymes are critical for the compound’s detoxification and elimination.

Transport and Distribution

Within cells and tissues, 2,3,4,5-Tetrachloro-4’-biphenylol is transported and distributed through binding to transport proteins and lipoproteins. This distribution affects its localization and accumulation in specific tissues, such as the liver and adipose tissue . Understanding these transport mechanisms is essential for assessing the compound’s bioavailability and potential toxicity.

Subcellular Localization

The subcellular localization of 2,3,4,5-Tetrachloro-4’-biphenylol is influenced by its interactions with cellular organelles and proteins. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the nucleus, where it affects gene expression through AhR binding . These localizations are important for its biochemical and toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired compound with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2’,4’,6’-trichlorobiphenyl
  • 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl
  • 4-hydroxy-2’,3’,4’,5’,6’-pentachlorobiphenyl

Uniqueness

4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct estrogenic activity and environmental persistence, making it a compound of interest in both environmental and biological studies .

Properties

IUPAC Name

4-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(17)4-2-6/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESKVBRHSNTJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022350
Record name 2,3,4,5-Tetrachloro-4'-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67651-34-7
Record name 2,3,4,5-Tetrachloro-4′-biphenylol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67651-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2',3',4'-5'-tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachloro-4'-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXY-2,3,4,5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH750S39FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 2,3,4,5-Tetrachloro-4'-biphenylol exhibit estrogenic activity on its own, and if so, how does it compare to other compounds like 2,4,6-Trichloro-4'-biphenylol and pesticides like endosulfan?

A1: Yes, the study found that this compound displayed estrogenic activity. [] This was determined using both the MCF-7 focus assay and a competitive estrogen-receptor binding assay. While both this compound and 2,4,6-Trichloro-4'-biphenylol demonstrated estrogenic properties individually, their combination did not exhibit synergistic effects in either assay. [] The pesticide endosulfan showed weak estrogenicity only at the highest tested concentration (10 microM) in the MCF-7 focus assay, while the mixture of endosulfan and dieldrin did not show any synergistic estrogenic activity. []

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